molecular formula C10H10F3NO2 B13052965 Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate

Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate

Cat. No.: B13052965
M. Wt: 233.19 g/mol
InChI Key: QQFMMOBTPMHBNL-ZETCQYMHSA-N
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Description

Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate is a fluorinated β-amino acid ester characterized by a stereospecific (3S) configuration and a 2,3,4-trifluorophenyl substituent. Fluorinated aromatic rings are known to enhance metabolic stability and lipophilicity, making such compounds valuable in drug discovery .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate

InChI

InChI=1S/C10H10F3NO2/c1-16-8(15)4-7(14)5-2-3-6(11)10(13)9(5)12/h2-3,7H,4,14H2,1H3/t7-/m0/s1

InChI Key

QQFMMOBTPMHBNL-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=C(C(=C(C=C1)F)F)F)N

Canonical SMILES

COC(=O)CC(C1=C(C(=C(C=C1)F)F)F)N

Origin of Product

United States

Preparation Methods

Radical Trifluoromethylation-Based Synthesis

The primary synthetic approach to Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate involves radical trifluoromethylation techniques. This method generates carbon-centered radical intermediates that react with suitable precursors to introduce the trifluoromethylated aromatic ring onto the β-amino acid ester backbone. Key features include:

  • Radical Generation: Initiated typically by photochemical or thermal methods, radicals are formed from trifluoromethyl sources such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
  • Substrate Reaction: The radicals add to unsaturated precursors or aromatic rings bearing appropriate leaving groups.
  • Stereocontrol: The (3S) stereochemistry is preserved or induced by chiral auxiliaries or catalysts during the amination and esterification steps following radical addition.

This approach is favored for its ability to introduce multiple fluorine atoms regioselectively on the phenyl ring and to maintain stereochemical purity.

Amination and Esterification Steps

Following the introduction of the trifluorophenyl group, the synthesis proceeds via:

  • Amination: Introduction of the amino group at the β-position, often through nucleophilic substitution or reductive amination.
  • Esterification: Formation of the methyl ester by reacting the acid intermediate with methanol under acidic or catalytic conditions.

Reaction conditions are optimized to avoid racemization and to maximize yield.

Industrial Production Methods

Industrial-scale synthesis employs continuous flow reactors and advanced process controls to enhance yield and purity:

  • Continuous Flow Systems: These allow precise control over reaction times, temperatures, and reagent mixing, which is critical for radical reactions and stereoselective steps.
  • Large-Scale Radical Trifluoromethylation: Utilizes robust radical initiators and optimized solvent systems to achieve high throughput.
  • Purification: Techniques such as crystallization, chromatography, and distillation are employed to isolate the compound with purity exceeding 97%.

These methods ensure scalability and reproducibility for pharmaceutical and material science applications.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose Notes
Radical generation Trifluoromethyl iodide, photochemical initiator Generate CF3 radicals Controlled temperature, inert atmosphere
Radical addition Aromatic precursor with leaving group Introduce trifluorophenyl moiety Regioselective fluorination
Amination Ammonia or amine source, reducing agent Introduce amino group Mild conditions to preserve stereochemistry
Esterification Methanol, acid catalyst (e.g., HCl, H2SO4) Form methyl ester Avoid racemization
Purification Crystallization, chromatography Isolate pure product High purity critical for APIs

Chemical Reaction Analysis

This compound can undergo further chemical transformations post-synthesis:

  • Oxidation: Using agents like potassium permanganate to form oxides.
  • Reduction: Employing lithium aluminum hydride or catalytic hydrogenation to reduce functional groups.
  • Substitution: Nucleophilic substitution reactions on the trifluorophenyl ring to introduce additional functional groups.

These reactions are conducted under controlled conditions to maintain the stereochemical and functional integrity of the compound.

Research Findings and Data Summary

Molecular and Physical Properties

Property Value
Molecular Formula C11H12F3NO2
Molecular Weight 247.21 g/mol
Stereochemistry (3S)
Density ~1.3 g/cm³
LogP (Partition Coefficient) 1.16

These properties influence the compound’s stability and bioavailability, important for pharmaceutical applications.

Yield and Purity Data

Parameter Typical Value
Yield (radical step) Up to 91% (analogous compounds)
Purity (post-purification) >97%
Reaction temperature 25–100°C (varies by step)
Reaction pressure Atmospheric to 1.5 MPa (for reductions)

Comparative Synthetic Efficiency

Analogous trifluorophenyl β-amino acid esters demonstrate that two-step processes involving radical trifluoromethylation followed by amination and esterification can achieve high yields with excellent stereochemical control.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or hydrides.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s activity, enhancing its binding affinity to target proteins and enzymes. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Key Observations:

Halogen Substitution: Fluorine vs. Chlorine: Fluorine’s small size and high electronegativity enhance metabolic stability and bioavailability compared to chlorine, which introduces steric bulk and distinct electronic effects .

Positional Isomerism :

  • The 2,5-difluorophenyl analog demonstrates how fluorine placement affects molecular symmetry and intermolecular interactions, which may influence crystallization or solubility.

Molecular Weight and Purity :

  • Chlorinated derivatives (e.g., []) exhibit higher molecular weights (~284.57 vs. ~215.20 for difluoro analogs), impacting pharmacokinetic properties. High-purity (>97%) intermediates like [] are critical for API manufacturing .

Synthetic Efficiency :

  • While direct synthesis data for the target compound is unavailable, analogs like [] achieved 91% yield in a two-step process, suggesting scalable routes for trifluorophenyl derivatives under optimized conditions .

Research Implications and Trends

  • Pharmaceutical Applications : Fluorinated analogs are prioritized for CNS drugs due to enhanced blood-brain barrier penetration .
  • Analytical Characterization : LCMS (e.g., m/z 393 [M+H]+ in []) and HPLC retention times (0.29 minutes in []) are standard for verifying purity and identity .
  • Regulatory Considerations : Halogenated compounds often require stringent safety profiling; precautionary statements in [] emphasize handling protocols for trifluoromethyl derivatives .

Biological Activity

Methyl (3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

  • Molecular Formula : C11_{11}H12_{12}F3_{3}NO2_{2}
  • Molecular Weight : 247.21 g/mol
  • CAS Number : 866867-74-5
  • Density : Approximately 1.3 g/cm³
  • LogP : 1.16

These properties suggest that the compound has moderate hydrophobicity, which may influence its bioavailability and interaction with biological membranes.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. The detailed synthetic routes can vary, but often include steps such as amination and esterification.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • Cell Line Studies : In vitro assays have demonstrated that this compound shows selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and SKOV3 (ovarian cancer). The IC50_{50} values observed were notably low compared to non-malignant cell lines, indicating a preference for targeting cancerous cells.
Cell LineIC50_{50} (µM)Selectivity
A5491.08 ± 0.09High
SKOV320.46 ± 2.75Moderate
MRC5>50Low

The selectivity towards malignant cells suggests potential for therapeutic applications in oncology.

The mechanism by which this compound exerts its effects may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. Research indicates that it may act as an inhibitor of certain kinases or other molecular targets implicated in tumor growth.

Case Studies

  • Study on A549 Cell Line :
    • Researchers investigated the effects of this compound on the proliferation of A549 cells.
    • Results showed a dose-dependent decrease in cell viability with an IC50_{50} of approximately 1.08 µM.
    • The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
  • Comparative Analysis with Related Compounds :
    • Comparative studies with other trifluoromethylated amino acids revealed that this compound had superior selectivity and potency against malignant cells.
    • This highlights the potential for structural modifications to enhance biological activity further.

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